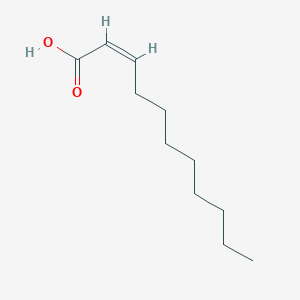

cis-Undec-2-enoic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H20O2 |

|---|---|

Peso molecular |

184.27 g/mol |

Nombre IUPAC |

(Z)-undec-2-enoic acid |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9- |

Clave InChI |

IGBBVTAVILYDIO-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CC(=O)O |

SMILES isomérico |

CCCCCCCC/C=C\C(=O)O |

SMILES canónico |

CCCCCCCCC=CC(=O)O |

Origen del producto |

United States |

Natural Occurrence and Biosynthetic Pathways of Cis Undec 2 Enoic Acid

Identification in Biological Systems and Organisms

Direct isolation of cis-undec-2-enoic acid from microbial sources is not prominently documented in scientific literature. However, the production of structurally similar short-chain cis-2-enoic acids by bacteria is well-established. A notable example is cis-2-decenoic acid, a closely related homolog with one less carbon atom, which is produced by the bacterium Pseudomonas aeruginosa. wikipedia.org This fatty acid functions as a signaling molecule, often referred to as a diffusible signal factor, that can induce the dispersion of bacterial biofilms. taylorandfrancis.com The dispersion activity of cis-2-decenoic acid has been observed across various Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans. taylorandfrancis.com

Furthermore, a derivative, (6Z)-2,6-dimethyl-10-oxo-undec-6-enoic acid, has been identified as a degradation product from the bacterium Streptomyces coelicolor when cultured on vulcanized rubber, indicating that microbial pathways exist for processing undecenoic acid structures. nih.gov The biosynthesis of other related signaling molecules, such as cis-2-dodecenoic acid in Burkholderia cenocepacia, further supports the capability of bacteria to synthesize this class of compounds. thegoodscentscompany.com These examples suggest that microbial systems, particularly within the genera Pseudomonas, Burkholderia, and Streptomyces, are plausible, though unconfirmed, sources of this compound.

| Compound Name | Microbial Source | Reference |

|---|---|---|

| cis-2-Decenoic Acid | Pseudomonas aeruginosa | wikipedia.org |

| cis-2-Dodecenoic Acid (BDSF) | Burkholderia cenocepacia | thegoodscentscompany.com |

| (6Z)-2,6-Dimethyl-10-oxo-undec-6-enoic acid | Streptomyces coelicolor | nih.gov |

There is currently no direct evidence of this compound being a metabolite in plants. However, research has identified the geometric isomer, (E)-undec-2-enoic acid (the trans isomer), in the plant Coriandrum sativum (coriander). Plants are known to produce a vast array of fatty acids, including unsaturated and modified forms. For instance, vernolic acid (cis-12-epoxy-octadeca-cis-9-enoic acid) is found in the seed oils of plants in the Asteraceae and Euphorbiaceae families. While this does not confirm the presence of this compound, it shows that the enzymatic machinery for producing diverse unsaturated fatty acids is widespread in the plant kingdom.

Data on the presence of this compound in other biological matrices, such as animal tissues or fluids, is not available. Its structural relative, undec-10-enoic acid (undecylenic acid), is found naturally in human sweat. nih.gov

Metabolic Transformations and Biodegradation of Cis Undec 2 Enoic Acid

Enzymatic Biotransformations

The initial enzymatic modifications of cis-undec-2-enoic acid are crucial in preparing it for catabolism. These biotransformations primarily involve saturation of the double bond or its isomerization to a configuration compatible with standard metabolic pathways.

Biohydrogenation is a key metabolic process that saturates double bonds in unsaturated fatty acids. In the context of this compound, which possesses a double bond at the C-2 position, this transformation is critical for subsequent degradation via β-oxidation.

Research has demonstrated that microorganisms such as the yeast Candida are capable of hydrogenating α,β-unsaturated fatty acids. jst.go.jp Specifically, Candida cells have been shown to efficiently catalyze the hydrogenation of a related compound, 5-hydroxyundec-cis-2-enoic acid, with the resulting saturated product then entering the β-oxidation pathway. jst.go.jp This suggests a similar mechanism could apply to this compound.

Further studies on cell-free extracts from Candida have identified that the reduction of cis-2-enoyl Coenzyme A (CoA) derivatives is dependent on the presence of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a specific electron donor. jst.go.jp This points to the involvement of a class of enzymes known as enoate reductases. These enzymes, often flavin-dependent, catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as the one found in this compound. researchgate.net The reliance on NADPH is a characteristic feature of many such reductases, which are integral to various biosynthetic and detoxification pathways. researchgate.netnih.gov In some organisms, like Candida albicans, members of the NADPH oxidase (NOX) family are responsible for generating reactive oxygen species (ROS) but also highlight the central role of NADPH-dependent enzymes in cellular metabolism. nih.gov

| Organism/System | Substrate Mentioned | Key Enzyme Type Implicated | Required Cofactor | Source |

|---|---|---|---|---|

| Candida sp. | 5-hydroxyundec-cis-2-enoic acid, oct-cis-2-enoyl CoA | Enoate Reductase | NADPH | jst.go.jp |

The primary catabolic route for fatty acids is the β-oxidation spiral, a four-step process that sequentially shortens the acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. nih.gov However, the degradation of unsaturated fatty acids requires additional auxiliary enzymes to handle the double bonds, which are typically in the cis configuration and at positions that disrupt the standard enzymatic sequence. nih.govnih.gov

For a fatty acid like this compound, the double bond is at the C-2 position. The standard β-oxidation pathway is equipped to handle trans-2-enoyl-CoA intermediates, which are formed by the first enzyme, acyl-CoA dehydrogenase. The second enzyme, enoyl-CoA hydratase, specifically acts on this trans isomer to form L-3-hydroxyacyl-CoA. A cis-2-enoyl-CoA intermediate, such as cis-undec-2-enoyl-CoA, is not a substrate for enoyl-CoA hydratase. utah.edu Therefore, for this compound to be degraded via β-oxidation, it must first be converted into a suitable intermediate. This typically involves isomerization to the trans-2 configuration, a process discussed in the following section.

Once converted to trans-2-undecenoyl-CoA, the molecule can enter the conventional β-oxidation pathway. The process would proceed as follows:

Hydration: Enoyl-CoA hydratase adds water across the trans-2 double bond.

Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.

Thiolysis: Thiolase cleaves the molecule to release acetyl-CoA and a shortened acyl-CoA chain (nonanoyl-CoA).

The remaining saturated nonanoyl-CoA would then be completely degraded through subsequent cycles of β-oxidation.

Isomerization is a critical step in the metabolism of most naturally occurring unsaturated fatty acids, which possess cis double bonds. wikipedia.org For this compound to be catabolized through the β-oxidation pathway, its cis-2 double bond must be converted to a trans-2 double bond. This conversion is catalyzed by an enoyl-CoA isomerase.

Enoyl-CoA isomerases (EC 5.3.3.8) are a class of enzymes that shift the position and/or configuration of double bonds in acyl-CoA intermediates. wikipedia.orggenome.jp The most well-characterized of these, Δ³,Δ²-enoyl-CoA isomerase, is essential for the degradation of fatty acids with double bonds at odd-numbered carbons (e.g., oleic acid). It converts the 3-cis- or 3-trans-enoyl-CoA intermediates that arise during β-oxidation into the 2-trans-enoyl-CoA substrate required by enoyl-CoA hydratase. utah.edunih.gov

While the primary described function of these isomerases is to move a C-3 double bond to the C-2 position, the fundamental catalytic activity involves isomerizing a double bond to the trans-Δ² configuration, making the fatty acid a viable substrate for the next step in β-oxidation. wikipedia.org Therefore, an isomerase activity is required to directly convert cis-undec-2-enoyl-CoA to trans-2-undecenoyl-CoA. This cis-trans isomerization at the C-2 position allows the molecule to bypass the initial acyl-CoA dehydrogenase step and directly enter the β-oxidation spiral at the enoyl-CoA hydratase step.

These isomerases are found in both mitochondria and peroxisomes and exhibit broad chain-length specificity. nih.gov This suggests that an enzyme of this class would be capable of acting on the 11-carbon chain of undecenoyl-CoA.

Microbial Degradation Pathways

In addition to direct entry into β-oxidation following hydrogenation or isomerization, microorganisms can employ alternative degradation strategies for unsaturated compounds. These often involve oxidative pathways that cleave the carbon chain at the site of unsaturation.

An alternative to β-oxidation for the degradation of this compound is an oxidative route that directly attacks the carbon-carbon double bond. This type of pathway is well-documented for the microbial degradation of other cis-unsaturated molecules, most notably poly(cis-1,4-isoprene), the main component of natural rubber. nih.govresearchgate.net

Microorganisms, particularly bacteria from genera like Gordonia, Streptomyces, and Nocardia, secrete enzymes that catalyze the oxidative cleavage of the double bonds in the polyisoprene backbone. researchgate.nettandfonline.com These enzymes, such as latex-clearing protein (Lcp) and rubber oxygenase A (RoxA), incorporate molecular oxygen into the substrate, leading to the scission of the C=C bond. nih.govtandfonline.com This process results in the formation of smaller oligoisoprenoid molecules that have terminal aldehyde and ketone functional groups. researchgate.netasm.org

A similar oxidative mechanism has been observed in the degradation of other alkenes. For example, propylene-grown Xanthobacter species can co-metabolically degrade chlorinated alkenes like cis-1,2-dichloroethylene (B151661) through the action of an alkene monooxygenase. wikipedia.org This initial oxidative attack is a common strategy for initiating the breakdown of unsaturated hydrocarbons. It is plausible that a similar oxidative cleavage pathway exists for this compound in certain microorganisms, which would generate shorter-chain molecules with terminal carbonyl groups, bypassing the need for the β-oxidation machinery to handle the initial cis-double bond.

The study of poly(cis-1,4-isoprene) degradation provides a valuable model for understanding the types of intermediates that can be generated from the oxidative cleavage of cis-unsaturated compounds. The enzymatic breakdown of this polymer does not immediately yield two-carbon units like β-oxidation. Instead, it produces a series of oligo-isoprenoid molecules of varying lengths. frontiersin.org

Analysis of culture fluids from rubber-degrading bacteria has led to the identification of several key degradation products. These molecules are characteristically bifunctional, possessing a ketone group at one end and an aldehyde group at the other, consistent with an oxidative double-bond cleavage mechanism. asm.orgnih.gov These intermediates can then be further metabolized, often involving oxidation of the terminal aldehyde to a carboxylic acid, followed by entry into the β-oxidation pathway. nih.govresearchgate.net

| Identified Product/Intermediate | General Structure | Generating Organism(s) | Source |

|---|---|---|---|

| Oligo(cis-1,4-isoprene) molecules | Varying chain lengths (C₂₀ to C₁₀₀) with terminal aldehyde and keto groups | Gordonia, Streptomyces, Nocardia | tandfonline.comfrontiersin.org |

| 12-oxo-4,8-dimethyltrideca-4,8-diene-1-al | A specific C₁₅ tri-isoprenoid with terminal keto and aldehyde groups | Xanthomonas sp. | researchgate.net |

| (6Z)-2,6-dimethyl-10-oxo-undec-6-enoic acid | A C₁₃ keto-acid derived from further oxidation of initial cleavage products | Streptomyces coelicolor 1A | researchgate.net |

| (5Z)-6-methyl-undec-5-ene-2,9-dione | A C₁₂ diketone derived from further metabolism of initial products | Streptomyces coelicolor 1A | researchgate.net |

| (5Z,9Z)-6,10-dimethyl-pentadec-5,9-diene-2,13-dione | A C₁₇ diketone derived from further metabolism of initial products | Streptomyces coelicolor 1A | researchgate.net |

The identification of these intermediates, particularly the C₁₃ keto-acid, from the degradation of a complex cis-unsaturated polymer, lends support to the hypothesis that similar oxidative pathways could act on simpler molecules like this compound, generating analogous oxidized and chain-shortened products. researchgate.net

Role of Specific Microbial Strains in Biodegradation

Direct scientific literature identifying specific microbial strains that utilize this compound as a primary substrate for biodegradation is scarce. However, the microbial degradation of structurally analogous compounds has been studied. For instance, research into the biodegradation of synthetic poly(cis-1,4-isoprene) rubber has identified microbial strains capable of breaking down complex polymers into smaller molecules, including unsaturated fatty acid derivatives.

One notable example involves the bacterium Streptomyces coelicolor 1A. This strain has been shown to degrade vulcanized rubber, producing a variety of metabolites. nih.govasm.orgnih.gov Among the identified degradation products was (6Z)-2,6-dimethyl-10-oxo-undec-6-enoic acid. nih.govasm.orgnih.gov The "(Z)" designation indicates a cis configuration of the double bond, highlighting the ability of this microorganism's enzymatic machinery to process molecules with this specific stereochemistry. While not identical to this compound, this finding suggests that soil bacteria like Streptomyces possess oxidative pathways capable of acting on cis-configured unsaturated fatty acids.

The proposed degradation pathway involves the oxidation of an aldehyde to a carboxylic acid, followed by beta-oxidation. nih.govasm.org This provides a potential model for how microorganisms might initiate the breakdown of this compound.

Table 1: Microbial Strains and a Structurally Related Biodegradation Product

| Microbial Strain | Substrate | Structurally Related Degradation Product |

| Streptomyces coelicolor 1A | Vulcanized poly(cis-1,4-isoprene) rubber | (6Z)-2,6-dimethyl-10-oxo-undec-6-enoic acid |

Potential for Bioconversion and Biotechnological Production of Derivatives

The bioconversion of fatty acids into value-added chemicals is a significant area of biotechnological research. While this compound itself is not commonly used as a starting material, processes have been developed to produce derivatives that share its core "cis-undec-2-ene" structure.

A key example is the biotechnological production of α,ω-undec-2-enedioic acid , also known as cis-2-undecene-1,11-dioic acid. google.comepo.org This dicarboxylic acid is a potential building block for polymers and other specialty chemicals. Research has demonstrated its production from longer-chain fatty acids, such as ricinoleic acid (a C18 hydroxy fatty acid), using genetically engineered microorganisms. epo.org

In one patented method, a transformed Escherichia coli BL21(DE3) strain was engineered to express a suite of enzymes capable of converting ricinoleic acid into α,ω-undec-2-enedioic acid. epo.org This multi-step intracellular biotransformation relies on the introduction of several key enzyme-encoding genes, including Baeyer-Villiger monooxygenase (BVMO), which is crucial for the oxidative cleavage of the fatty acid chain. google.comepo.org The BVMO can be sourced from various bacteria, including Pseudomonas putida and Pseudomonas fluorescens. epo.org

This process demonstrates the potential to biotechnologically synthesize derivatives featuring the this compound backbone, even if the starting material is different. The ability to create a dicarboxylic acid from a renewable fatty acid feedstock represents a significant advancement in green chemistry. rsc.org

Table 2: Biotechnological Production of a this compound Derivative

| Derivative Product | Starting Substrate | Microbial Strain | Key Enzymes | Potential Application | Reference |

| α,ω-undec-2-enedioic acid (cis-2-undecene-1,11-dioic acid) | Ricinoleic acid | Engineered Escherichia coli | Baeyer-Villiger monooxygenase (BVMO), Ester hydrolase, Alcohol dehydrogenase | Polymer synthesis, Specialty chemicals | epo.orggoogle.com |

Chemical Synthesis and Derivatization Strategies for Cis Undec 2 Enoic Acid

Stereoselective Synthetic Approaches to cis-2-Enoic Acids

The creation of a cis double bond at the C2-C3 position presents a specific stereochemical challenge. Various synthetic methodologies have been developed to control the geometry of the resulting α,β-unsaturated carboxylic acid.

Wittig Reactions and Stereochemical Control

The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes and ketones into alkenes. wikipedia.orgnumberanalytics.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. organic-chemistry.org For the synthesis of cis-alkenes, non-stabilized ylides are typically employed. wikipedia.orgorganic-chemistry.org These reactive ylides generally lead to the (Z)-alkene with moderate to high selectivity. wikipedia.org

The mechanism is understood to proceed through a [2+2] cycloaddition between the ylide and the aldehyde, forming an oxaphosphetane intermediate. wikipedia.orgpitt.edu Under lithium-salt-free conditions, this process is under kinetic control, and the geometry of the final alkene reflects the initial cycloaddition preference. wikipedia.orgpitt.edu The transition state leading to the cis-oxaphosphetane is often favored due to minimized steric interactions. harvard.eduyoutube.com Specifically, placing the larger substituents on the ylide and aldehyde anti to each other in the transition state leads to the formation of the cis or (Z)-alkene. youtube.com The presence of lithium salts can influence the reaction's stereoselectivity by potentially stabilizing betaine (B1666868) intermediates, which can lead to changes in the final E/Z ratio. wikipedia.orgharvard.edu

For the synthesis of cis-Undec-2-enoic acid, a Wittig reaction would involve the reaction of a non-stabilized phosphorus ylide derived from a suitable phosphonium (B103445) salt with an appropriate aldehyde.

Table 1: Factors Influencing Stereoselectivity in Wittig Reactions

| Factor | Influence on Stereochemistry | Rationale |

| Ylide Type | Non-stabilized ylides favor cis (Z)-alkenes. wikipedia.orgorganic-chemistry.org | The reaction is kinetically controlled, and the transition state leading to the cis-product is lower in energy. pitt.eduyoutube.com |

| Stabilized ylides favor trans (E)-alkenes. wikipedia.orgorganic-chemistry.org | The reaction is often under thermodynamic control, leading to the more stable trans-product. | |

| Reaction Conditions | Salt-free conditions generally preserve kinetic control. wikipedia.orgpitt.edu | Lithium salts can promote equilibration of intermediates, affecting the stereochemical outcome. wikipedia.orgharvard.edu |

| Solvent | Aprotic solvents like THF or ether are common. wikipedia.org | The solvent can influence the stability and reactivity of the intermediates. |

Malonic Acid Condensations with Aldehydes

The Knoevenagel condensation, and its variation the Doebner-Miller reaction, provide another route to α,β-unsaturated carboxylic acids. wikipedia.orgmdpi.comiipseries.org This reaction typically involves the condensation of an aldehyde with malonic acid in the presence of a base, such as pyridine (B92270). mdpi.comthieme-connect.de While often employed for the synthesis of (E)-α,β-unsaturated acids, modifications to the reaction conditions can influence the stereochemical outcome. mdpi.commdpi.com

The Doebner reaction specifically refers to the reaction of an aniline (B41778) with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids, which is a different transformation. wikipedia.org The more relevant condensation for the synthesis of α,β-unsaturated acids is the reaction of an aldehyde with malonic acid. mdpi.comwikipedia.org Generally, these condensations proceed to give the thermodynamically more stable trans isomer. mdpi.com However, the potential for cis-isomer formation exists, particularly under kinetic control or with specific catalysts, though this is less common.

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions to achieve specific synthetic goals. eco-vector.com Enzymes, particularly lipases and esterases, can be used for the stereoselective synthesis and resolution of chiral molecules, including those containing double bonds. uniovi.esbarc.gov.in

One strategy involves the enzymatic resolution of a racemic mixture of cis and trans isomers or a mixture of enantiomers. For instance, a lipase (B570770) could selectively hydrolyze the ester of one isomer, allowing for the separation of the desired cis-enoic acid. uniovi.es Another approach is the use of enzymes in a one-pot cascade reaction. For example, a chemical reaction could generate a mixture of isomers, followed by an in-situ enzymatic process to selectively transform or resolve the desired product. acs.orgnih.gov The high regio- and stereoselectivity of enzymes makes this a powerful tool for accessing specific isomers like this compound that might be difficult to obtain through purely chemical means. eco-vector.com

Functional Group Transformations and Analog Synthesis

Once this compound is synthesized, its structure can be further modified to create a library of analogs for various studies. These modifications can be targeted at the carboxylic acid moiety or the alkyl chain and the double bond.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide range of chemical transformations. nih.gov

Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol under acidic or basic conditions. For example, reaction with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl cis-undec-2-enoate.

Amidation: Reaction with an amine, often in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), produces the corresponding amide. sci-hub.senih.gov This allows for the introduction of a wide variety of amine-containing fragments.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, cis-undec-2-en-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acid Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acid chloride, which can then be used to form esters, amides, and other acyl derivatives.

Table 2: Common Derivatization Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

| Acid Halide Formation | SOCl₂ or (COCl)₂ | Acid Chloride |

Modifications of the Alkyl Chain and Double Bond

The alkyl chain and the cis-double bond also offer sites for chemical modification.

Hydrogenation: The double bond can be selectively reduced to a single bond through catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) would yield undecanoic acid. A partial hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, could potentially be used to isomerize the double bond, although this is more commonly used for the reduction of alkynes to cis-alkenes. gla.ac.uk

Halogenation: Reagents like N-bromosuccinimide (NBS) or iodine can be used to introduce halogen atoms, either at the allylic position or across the double bond, depending on the reaction conditions. scribd.com

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This introduces a reactive three-membered ring that can be opened by various nucleophiles.

Chain Extension/Modification: The alkyl chain can be modified at the terminus or along the chain, although this often requires multi-step synthetic sequences starting from a different precursor with appropriate functional groups. For instance, starting with a bromo-alcohol allows for coupling reactions to extend the chain before forming the enoic acid moiety. nih.gov

These derivatization strategies allow for the systematic modification of the this compound structure, enabling the exploration of structure-activity relationships and the development of new chemical entities.

Preparation of Isomeric Forms (e.g., trans-Undec-2-enoic acid) for Comparative Studies

The synthesis of isomeric forms of undec-2-enoic acid, particularly the trans isomer (trans-Undec-2-enoic acid), is crucial for comparative studies to understand the influence of stereochemistry on physical, chemical, and biological properties. Various synthetic strategies have been developed to selectively produce these isomers.

One common approach for synthesizing trans-α,β-unsaturated carboxylic acids like trans-undec-2-enoic acid is through the Knoevenagel or Doebner condensation. semanticscholar.orgmdpi.com This method typically involves the reaction of an aldehyde with malonic acid in the presence of a base. mdpi.com For instance, the synthesis of (E)-non-2-enoic acid and (E)-dec-2-enoic acid has been achieved by reacting the corresponding aldehyde with malonic acid. mdpi.com This condensation reaction is known to produce the thermodynamically more stable trans isomer with high selectivity. semanticscholar.orgmdpi.com

Another versatile method for creating specific isomers is the Wittig reaction. This reaction allows for the formation of a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of reactants and reaction conditions, enabling the synthesis of either the cis or trans isomer. nih.gov

Furthermore, stereoselective reduction of alkynes is a powerful tool for accessing specific olefin isomers. The partial hydrogenation of an acetylenic precursor, undec-9-ynoic acid, using a Lindlar catalyst can yield the corresponding cis-alkene. rsc.org Conversely, reduction of the alkyne with sodium in liquid ammonia (B1221849) typically affords the trans-alkene. These methods provide a direct pathway to the desired stereoisomer for comparative analysis.

The table below summarizes key synthetic methods for preparing isomers of undecenoic acid.

| Synthetic Method | Target Isomer | Key Reagents & Conditions | Typical Yield | Reference |

| Knoevenagel Condensation | trans | Aldehyde, Malonic Acid, Base (e.g., Pyridine) | High | semanticscholar.orgmdpi.com |

| Wittig Reaction | cis or trans | Phosphonium ylide, Aldehyde/Ketone | Varies | nih.gov |

| Lindlar Catalysis | cis | Alkyne, H₂, Lindlar Catalyst (Pd/CaCO₃, quinoline) | High | rsc.org |

| Dissolving Metal Reduction | trans | Alkyne, Na in liquid NH₃ | High |

Catalyst Systems and Reaction Conditions in Laboratory Synthesis

The laboratory synthesis of this compound and its isomers relies on a variety of catalyst systems and carefully controlled reaction conditions to achieve high yields and stereoselectivity.

For the synthesis of cis-alkenes via semihydrogenation of alkynes, the Lindlar catalyst is a widely used system. rsc.org This catalyst consists of palladium supported on calcium carbonate and poisoned with a substance like quinoline (B57606) or lead acetate. The poisoning deactivates the catalyst just enough to prevent the complete reduction of the alkyne to an alkane, thus isolating the cis-alkene. rsc.org The reaction is typically carried out under an atmosphere of hydrogen gas at room temperature and pressure. rsc.org

In contrast, the synthesis of trans-α,β-unsaturated acids often employs condensation reactions. The Knoevenagel condensation, for example, can be catalyzed by weak bases like pyridine or piperidine. mdpi.com The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. mdpi.com

Transition metal catalysts, particularly those based on palladium and nickel, are also pivotal in modern synthetic strategies. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, can be employed to construct the carbon skeleton and the double bond with specific stereochemistry. The choice of ligands, such as N-heterocyclic carbenes (NHCs), can significantly influence the catalyst's activity and selectivity. ugent.be For example, palladium complexes with IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have been investigated for various C-C bond-forming reactions. ugent.be

The following table details some catalyst systems and reaction conditions for the synthesis of undecenoic acid isomers.

| Reaction Type | Catalyst System | Solvent | Temperature | Key Features | Reference |

| Alkyne Semihydrogenation | Lindlar Catalyst (Pd/CaCO₃/quinoline) | Ethyl Acetate | Room Temperature | High selectivity for cis-alkene | rsc.org |

| Knoevenagel Condensation | Pyridine/Piperidine | Ethanol | Room Temperature to Reflux | Forms thermodynamically stable trans-isomer | mdpi.com |

| Palladium-Catalyzed Coupling | Pd(PPh₃)₄ | Tetrahydrofuran (THF) | -20°C | Stereoselective olefination | |

| Nickel-Catalyzed Reactions | Ni(IPr*OMe)(styrene)₂ | Varies | Varies | Alternative to more expensive palladium catalysts | ugent.be |

Advanced Analytical Methodologies in the Research of Cis Undec 2 Enoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the isolation and quantitative analysis of fatty acids like cis-Undec-2-enoic acid. Various chromatographic methods are employed to distinguish it from its isomers and other chemically similar compounds.

Gas-Liquid Chromatography (GLC) for Isomer Separation

Gas-Liquid Chromatography (GLC), particularly with capillary columns, is a powerful tool for separating fatty acid isomers. The separation of cis and trans isomers, as well as positional isomers, is often challenging due to their similar physical properties. However, the use of polar capillary columns, such as those with liquid crystalline stationary phases, can enhance the separation of these isomers. vurup.sk For instance, in the analysis of n-alkenes, the retention behavior of cis and trans isomers can vary based on the position of the double bond and the number of carbon atoms. vurup.sk While trans-2-alkenes typically elute before cis-2-alkenes, this elution order can reverse for isomers with the double bond located more centrally within the carbon chain. vurup.sk The choice of stationary phase is critical; for example, highly polar ionic liquid stationary phases, like SLB-IL100, have demonstrated excellent separation of positional isomers of other long-chain fatty acids. researchgate.netcore.ac.uk

Thin-Layer Chromatography (TLC) and Reversed-Phase Methods for Fatty Acids

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique for the separation of lipids. uad.ac.id In the context of fatty acids, argentation TLC (Ag+-TLC) is particularly effective for separating isomers based on the number and configuration of their double bonds. The silver ions interact more strongly with cis double bonds than with trans double bonds, leading to greater retention of cis isomers on the plate. This allows for the effective fractionation of fatty acid methyl esters (FAMEs) into groups of saturated, cis-monoenoic, and trans-monoenoic fatty acids. researchgate.net

Reversed-phase TLC (RP-TLC) offers an alternative separation mechanism based on the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. dss.go.th This technique can separate fatty acids based on chain length and degree of unsaturation. researchgate.net For complex mixtures, a two-step process involving group separation by TLC followed by further analysis of the underivatized fatty acids by reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. researchgate.net

Accelerated Solvent Extraction Coupled with GC-MS for Complex Mixtures

Accelerated Solvent Extraction (ASE) is a rapid and efficient method for extracting analytes from solid and semi-solid samples, using significantly less solvent than traditional methods like Soxhlet extraction. lcms.czanaliticaweb.com.br By using elevated temperatures and pressures, ASE enhances the extraction kinetics, allowing for quick and thorough extraction. analiticaweb.com.br This technique has been successfully applied to extract components from various matrices, including traditional Chinese medicines. nih.gov

When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), ASE becomes a powerful tool for the analysis of complex mixtures. nih.gov The ASE process extracts the compounds of interest, which are then separated by GC and identified by MS. For example, in the analysis of the traditional Chinese medicine Caoguo, ASE followed by GC-MS allowed for the identification of 169 components, including (E)-Undec-2-enoic acid, a geometric isomer of this compound. nih.gov This highlights the capability of the ASE-GC-MS combination to handle complex samples and identify specific fatty acid isomers. The efficiency of ASE can be further improved by adding adsorbents like alumina (B75360) to the extraction cell to remove interferences such as lipids. thermofisher.comgcms.cz

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural determination of this compound, providing detailed information about its molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide critical data for confirming the cis (or Z) configuration of the double bond in this compound. The coupling constants (J-values) between the vinyl protons in the ¹H NMR spectrum are characteristic of the double bond geometry. For cis isomers, the ³J(H,H) coupling constant is typically smaller than that for the corresponding trans isomer. youtube.com Furthermore, Nuclear Overhauser Effect (nOe) experiments can provide through-space correlations between protons, which can help to confirm the spatial proximity of substituents on the same side of the double bond, characteristic of a cis configuration. nottingham.ac.uk Solid-state NMR has also emerged as a powerful technique for establishing the relative stereochemistry of molecules, especially for those that are difficult to crystallize. nih.gov

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound through the analysis of its molecular ion. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. docbrown.info When coupled with gas chromatography (GC-MS), it is a potent combination for identifying components in a mixture. libretexts.org

In the mass spectrum of a fatty acid like undecenoic acid, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation patterns of fatty acid methyl esters (FAMEs) are well-studied and can help to determine the position of the double bond. While electron ionization (EI) can lead to extensive fragmentation, softer ionization techniques can be employed to preserve the molecular ion. libretexts.org The fragmentation of the parent molecular ion can lead to characteristic fragment ions that help in the identification of the compound. docbrown.info For instance, the analysis of resveratrol (B1683913) isomers by GC-MS/MS demonstrates how fragmentation patterns can be used to distinguish between cis and trans isomers. researchgate.net

X-ray Crystallography for Solid-State Structure Determination (for α,β-unsaturated carboxylic acids)

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For α,β-unsaturated carboxylic acids, this technique provides unambiguous proof of molecular geometry, including the configuration around the C=C double bond, and reveals crucial details about intermolecular interactions that govern the crystal packing.

In the solid state, α,β-unsaturated carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.netsemanticscholar.org This dimerization is a characteristic feature that significantly influences their physical properties. While specific crystal structure data for this compound is not widely published, extensive research on its trans-isomer, (E)-undec-2-enoic acid, and other homologous α,β-unsaturated carboxylic acids provides a clear framework for the expected structural motifs. mdpi.com

The analysis of (E)-isomers from C3 to C12 reveals that they crystallize in orthorhombic, monoclinic, or triclinic space groups. semanticscholar.orgmdpi.com For instance, the crystal structure of (E)-undec-2-enoic acid has been determined, providing precise bond lengths and angles. mdpi.com The C=C double bond length is characteristic of a trans-configuration. semanticscholar.org Should single crystals of this compound be obtained, X-ray diffraction would similarly provide precise coordinates of each atom, confirming the cis geometry and detailing its unique crystal packing, which is expected to differ significantly from the trans isomer due to steric constraints.

Grazing Incidence X-ray Diffraction (GIXD) is another powerful technique used to determine the structure of long-chain fatty acids arranged in thin Langmuir films, offering near-atomic resolution of chain orientation and headgroup conformation. researchgate.net

Table 1: Crystallographic Data for Representative (E)-α,β-Unsaturated Carboxylic Acids

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| (E)-hept-2-enoic acid | C₇H₁₂O₂ | Triclinic | P1 | a = 5.3049(2) Å, b = 6.6322(3) Å, c = 11.1428(5) Å, α = 103.972(3)°, β = 97.542(3)°, γ = 90.104(3)° | semanticscholar.orgmdpi.com |

| (E)-oct-2-enoic acid | C₈H₁₄O₂ | Monoclinic | C2/c | a = 19.032(10) Å, b = 9.368(5) Å, c = 11.520(6) Å, β = 123.033(11)° | semanticscholar.orgmdpi.com |

| (E)-undec-2-enoic acid | C₁₁H₂₀O₂ | Triclinic | P1 | Data reported in literature | mdpi.com |

Specialized Techniques for Isomeric Purity Assessment

Ensuring the isomeric purity of this compound is critical, as the presence of the corresponding trans isomer can alter its physical and chemical properties. Several specialized analytical techniques are employed to separate, identify, and quantify geometric isomers.

Gas Chromatography (GC): GC is a highly effective technique for separating volatile compounds. The choice of stationary phase is crucial for resolving geometric isomers. Highly polar capillary columns, such as those with polyethylene (B3416737) glycol (e.g., SUPELCOWAX) or ionic liquid stationary phases (e.g., SLB-IL100), are particularly effective at separating positional and geometric isomers of unsaturated fatty acid methyl esters. nih.govnih.gov The isomers exhibit different retention times due to subtle differences in their interaction with the stationary phase. For instance, polar GC columns can achieve baseline separation of Z (cis) and E (trans) esters, allowing for quantification with less than 2% cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for distinguishing between cis and trans isomers in solution. chemistnotes.com

¹H NMR: The key diagnostic feature is the coupling constant between the vinyl protons (³JHH). For cis isomers, this value is typically smaller (around 10-12 Hz) compared to trans isomers (around 15-18 Hz). chemicalforums.com Furthermore, the chemical shifts of the protons can differ, with protons in cis isomers often appearing at a more shielded (upfield) position. chemistnotes.com

¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the alkyl chain, can also be used for differentiation due to the different steric environments in the two isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable method for both purification and purity assessment. Patent literature describes methods where HPLC is used to confirm that the amount of the trans isomer in purified cis-2-alkenoic acids is below a specified threshold, such as 1.0%. google.com Purification of the cis isomer can be achieved using silver nitrate-impregnated silica (B1680970) gel chromatography, where the silver ions interact differently with the π-bonds of the cis and trans isomers.

Infrared (IR) Spectroscopy: IR spectroscopy provides a rapid and straightforward method for distinguishing between cis and trans isomers. The out-of-plane C-H bending (wagging) vibration is highly characteristic. Trans-alkenes show a strong, sharp absorption band around 970-960 cm⁻¹, whereas cis-alkenes show a broader band around 680-730 cm⁻¹. chemicalforums.com The absence of the ~970 cm⁻¹ band is a strong indicator of high cis purity.

Table 2: Comparison of Techniques for Isomeric Purity Assessment

| Technique | Principle of Differentiation | Advantages | Key Diagnostic Feature | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Differential partitioning between mobile and polar stationary phases. | High resolution, excellent for quantification. | Different retention times for isomers. | nih.govnih.gov |

| NMR Spectroscopy | Different magnetic environments and through-bond coupling of nuclei. | Unambiguous structural confirmation, non-destructive. | Proton-proton coupling constant (³JHH) across the double bond. | chemistnotes.comchemicalforums.com |

| HPLC | Differential interaction with stationary phase (e.g., AgNO₃-silica). | Applicable for purification and analysis of less volatile compounds. | Different retention times. | google.com |

| IR Spectroscopy | Different vibrational modes for C-H bonds on the double bond. | Rapid, simple, cost-effective. | C-H out-of-plane bending band (~970 cm⁻¹ for trans). | chemicalforums.com |

Ecological and Biotechnological Research Applications of Cis Undec 2 Enoic Acid

Roles in Interspecies Chemical Communication

The direct role of cis-Undec-2-enoic acid as a pheromone or a significant mediator in interspecies chemical communication is not extensively documented in dedicated research studies. However, its inclusion in certain patented formulations suggests a potential role in influencing biological systems.

Detailed Research Findings: A patent for compositions designed to control plant-parasitic nematodes lists this compound as a potential component. google.com This suggests a possible application in agriculture where the compound could be involved in an interspecies interaction between a chemical agent and a nematode pest. The specific mechanism by which it may act or its role as a signaling molecule in this context is not detailed. google.com

Application in Biosensor Development and Surface Chemistry

Currently, there is no specific information available in the public domain detailing the application of this compound in the development of biosensors or in surface chemistry studies.

Utilization in Green Chemistry and Sustainable Bioprocesses

There is currently a lack of specific published research detailing the utilization of this compound in green chemistry applications or its production or use in sustainable bioprocesses.

Future Directions and Emerging Research Avenues for Cis Undec 2 Enoic Acid

Advanced Studies in Enzyme Engineering for Specific Stereoisomers

The precise spatial arrangement of atoms, or stereochemistry, is crucial for the biological activity of molecules like cis-undec-2-enoic acid. Future research will increasingly focus on enzyme engineering to produce specific stereoisomers of this compound. By modifying enzymes, scientists can create highly selective biocatalysts that yield either the cis or trans isomer with high purity. This is critical as different isomers can have vastly different biological effects.

Recent successes in the stereoselective enzymatic hydrolysis of other fatty acid esters, such as 5-methyl-3-nitromethyl-hexanoic acid ester, demonstrate the feasibility of this approach. google.comgoogle.com Similar strategies can be adapted for undec-2-enoic acid, enabling the production of pure cis isomers for targeted applications.

Elucidation of Novel Biological Roles and Signaling Cascades

While some biological activities of undecenoic acid derivatives are known, particularly their antifungal properties, the specific roles of the cis-2-isomer are less understood. wikipedia.org Future investigations will delve into its potential involvement in cellular signaling pathways. A related compound, cis-2-dodecenoic acid, has been shown to inhibit virulence factors in Candida albicans, suggesting that this compound may have similar or even more potent effects. besjournal.com

Researchers will likely explore its impact on various cellular processes, including inflammation, immune response, and intercellular communication. Identifying the specific receptors and signaling molecules that interact with this compound will be a key area of focus.

Development of Chemoenzymatic Cascades for Scalable Production

To meet the potential demand for this compound, scalable and efficient production methods are essential. Chemoenzymatic cascades, which combine the advantages of chemical and biological catalysts, offer a promising solution. nih.gov These multi-step, one-pot reactions can improve yields, reduce waste, and operate under mild conditions. nih.govresearchgate.net

The development of artificial enzymatic cascades for producing other valuable fatty acids, such as ω-hydroxycarboxylic acids from renewable plant oils, provides a blueprint for the synthesis of this compound. mdpi.comacs.org By designing and optimizing these cascades, researchers aim to create a sustainable and cost-effective manufacturing process. For instance, a process could be designed starting from a readily available precursor, which is then converted through a series of enzymatic steps to the desired this compound.

Computational Chemistry and Modeling for Structure-Activity Relationships

Computational tools are becoming indispensable in modern chemistry for predicting the properties and activities of molecules. Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in understanding how the chemical structure of this compound and its derivatives relates to their biological function. nih.gov By creating computational models, researchers can predict the antimicrobial or other biological activities of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. nih.govinnovareacademics.inscite.aiinnovareacademics.in

These models can analyze various molecular descriptors, such as electronic properties and molecular shape, to identify the key structural features responsible for a desired activity. nih.gov This in silico approach can significantly accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Integration with "Omics" Technologies (e.g., metabolomics) in Biological Systems Research

To gain a comprehensive understanding of the biological impact of this compound, its study will be integrated with "omics" technologies. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, will be particularly valuable. mdpi.com By analyzing the metabolic fingerprint of a biological system after exposure to this compound, scientists can identify the metabolic pathways that are affected.

Q & A

(Basic) How can researchers design experiments to assess the effects of cis-Undec-2-enoic acid on enzymatic reactions?

Methodological Answer:

- Hypothesis Development : Formulate a testable hypothesis, e.g., "this compound inhibits lipase activity by altering substrate binding affinity." Use frameworks like PICO (Population: enzyme; Intervention: acid concentration; Comparison: control group; Outcome: enzymatic rate) to structure the question .

- Experimental Design :

- Data Analysis : Use Michaelis-Menten kinetics to calculate enzyme inhibition constants (Ki) and validate with ANOVA for significance testing .

(Basic) What methodologies are optimal for synthesizing and characterizing this compound in laboratory settings?

Methodological Answer:

-

Synthesis :

- Route Selection : Opt for stereoselective synthesis via Wittig reaction or catalytic hydrogenation to ensure cis-configuration .

- Purification : Employ fractional distillation or preparative HPLC to achieve >95% purity .

-

Characterization :

-

Example Table :

Synthesis Method Catalyst Yield (%) Purity (%) Characterization Technique Wittig Reaction Pd/C 78 97 NMR, GC-MS Hydrogenation PtO₂ 85 96 HPLC, IR

(Basic) How should researchers formulate hypothesis-driven research questions when studying the biological activity of this compound?

Methodological Answer:

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does this compound modulate biofilm formation in Pseudomonas aeruginosa?" .

- Literature Review : Identify gaps by analyzing prior studies on fatty acid analogs and their antimicrobial mechanisms .

- Testability : Define measurable outcomes (e.g., biofilm biomass reduction by ≥50%) and use dose-response experiments .

(Advanced) What strategies are effective for resolving contradictions in published data on the physicochemical properties of this compound?

Methodological Answer:

-

Meta-Analysis : Systematically compare studies, noting variables like solvent systems (aqueous vs. organic) or temperature gradients that may affect solubility or stability .

-

Method Validation : Replicate conflicting experiments under standardized conditions (e.g., IUPAC-recommended protocols for pKa determination) .

-

Advanced Techniques : Use isothermal titration calorimetry (ITC) to resolve discrepancies in binding affinity data .

-

Example Framework :

Contradiction Source Proposed Resolution Key Variables Adjusted Solubility Variability Standardize solvent polarity Dielectric constant, temperature pKa Discrepancies Use ITC for direct measurement Ionic strength, buffer composition

(Advanced) What advanced spectroscopic techniques are critical for elucidating the structural interactions of this compound with cellular membranes?

Methodological Answer:

- Solid-State NMR : Probe lipid bilayer integration and phase behavior changes in model membranes (e.g., DPPC liposomes) .

- Molecular Dynamics (MD) Simulations : Complement experimental data by modeling acid-lipid interactions at atomic resolution .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics between the acid and membrane receptors .

(Advanced) How can in silico modeling be integrated with experimental approaches to predict the metabolic pathways of this compound?

Methodological Answer:

- Computational Tools :

- Experimental Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.